7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H12ClFN2OS and its molecular weight is 370.83. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
- The synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated significant antibacterial and antifungal activities. These compounds were tested against various strains of bacteria and fungi, with some derivatives showing higher antifungal activity than fluconazole against Candida species and better antibacterial activity against both Gram-positive and Gram-negative bacteria compared to other derivatives (Kahveci et al., 2020).
Antiproliferative Activity
- A study on tetrahydrobenzo[4′,5′]thienophene[3′,2′:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives revealed some compounds exhibiting strong antiproliferative activity against KB and CEN2 cell lines, with one compound showing the highest activity suggesting the potential for cancer treatment applications (Tang et al., 2014).
Anti-inflammatory and Antinociceptive Properties
- Research on thiazolopyrimidine derivatives showed significant antinociceptive and anti-inflammatory activities. The study indicated the potential of these compounds for developing new treatments for inflammation and pain-related conditions (Selvam et al., 2012).
Larvicidal Activity
- Derivatives of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine exhibited significant larvicidal activity against third instar larvae, showcasing potential applications in pest control and the development of insecticides (Gorle et al., 2016).
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-7-5-12(6-8-14)15-10-25-18-17(15)22-11-23(19(18)24)9-13-3-1-2-4-16(13)21/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXWLOSKCNXBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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